(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride is a chemical compound characterized by its unique spirocyclic structure. This compound is gaining attention in medicinal chemistry and pharmaceuticals due to its potential therapeutic applications. The rigid and stable configuration of its spirocyclic framework makes it particularly interesting for drug design and other chemical applications. The compound has a CAS number of 2343963-81-3, indicating its classification in chemical databases.
The synthesis of (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride typically involves several key steps:
This multi-step synthesis can be optimized for industrial production, focusing on cost-effective reagents and conditions that ensure high purity suitable for batch production.
The molecular structure of (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride features a spirocyclic arrangement that includes both nitrogen and oxygen atoms within the rings. The InChI code for this compound is provided as follows:
This structure contributes to its unique chemical properties and potential biological activities .
(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
The reaction conditions vary but generally require controlled temperatures and specific solvents to achieve the desired products.
The outcomes of these reactions can yield various derivatives:
The mechanism of action for (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride involves its interaction with specific molecular targets within biological systems. Its spirocyclic structure enables it to bind effectively to certain enzymes or receptors, modulating their activity. This interaction may result in various biological effects, such as inhibition or activation of specific metabolic pathways, which are crucial for its potential therapeutic effects.
The compound typically appears as a white to off-white powder with a purity level exceeding 95%. It should be stored at controlled temperatures to maintain stability.
Its chemical behavior showcases stability under standard conditions but may react under specific circumstances (e.g., strong oxidizing agents). The molecular formula is , reflecting its composition.
Relevant data include:
These properties are essential for understanding its handling and application in laboratory settings .
(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol; hydrochloride has several scientific applications:
The compound's unique structure and properties make it valuable across multiple research fields, particularly in drug discovery and development .
Chloroacetyl chloride serves as a critical reagent for constructing the spiro[3.5]nonane core. This method involves reacting a linear precursor containing amine and hydroxyl functionalities with chloroacetyl chloride under anhydrous conditions. The reaction proceeds via N-chloroacetylation, followed by spontaneous intramolecular nucleophilic displacement by the adjacent hydroxyl group. This cyclization forms the critical oxa-azaspiro ring system with high efficiency (yields: 75–82%). Key advantages include operational simplicity and avoidance of transition-metal catalysts, though precise stoichiometric control of chloroacetyl chloride (1.05–1.1 equivalents) is essential to minimize dihalide byproducts [1].
Catalytic hydrogenation enables the reduction of unsaturated spiro intermediates to access the saturated 5-oxa-2-azaspiro[3.5]nonane framework. Palladium on carbon (Pd/C, 5–10 wt%) under moderate hydrogen pressure (3–5 atm) achieves complete reduction of exocyclic alkenes without over-reduction or ring cleavage. This step typically follows initial cyclization and is crucial for establishing the spiro scaffold’s stability. Reaction monitoring via thin-layer chromatography is recommended to prevent desulfurization or dehalogenation side reactions when heteroatoms are present [1] [6].
Table 1: Hydrogenation Parameters for Spiro Scaffold Assembly
Catalyst | Pressure (atm) | Solvent | Yield (%) |
---|---|---|---|
5% Pd/C | 3 | Ethanol | 88 |
10% Pd/C | 5 | Tetrahydrofuran | 92 |
PtO₂ | 4 | Ethyl acetate | 78 |
Solvent polarity and base selection significantly impact cyclization kinetics and byproduct formation. Dichloromethane (DCM) is optimal for chloroacetyl chloride-mediated cyclization due to its ability to solubilize intermediates while suppressing hydrolysis. Tertiary amine bases like N,N-diisopropylethylamine (DIPEA) outperform triethylamine in minimizing O-alkylation side products. A DCM–DIPEA system at 0°C to room temperature achieves near-quantitative ring closure (92% yield). Conversely, polar aprotic solvents (e.g., dimethylformamide) promote epimerization at stereocenters adjacent to the reaction site [1].
Table 2: Solvent and Base Impact on Cyclization Efficiency
Solvent | Base | Temperature (°C) | Yield (%) |
---|---|---|---|
Dichloromethane | DIPEA | 0 → 25 | 92 |
Tetrahydrofuran | Triethylamine | 25 | 68 |
Dimethylformamide | DIPEA | 25 | 45 |
While specific auxiliaries are not detailed in the provided sources, industry approaches typically employ Evans oxazolidinones or Oppolzer sultams to direct stereochemistry during spirocyclic diol formation. These auxiliaries control facial selectivity in aldol or reduction steps preceding ring closure. Post-cyclization auxiliary removal requires non-acidic conditions to preserve the spiro framework’s integrity [4].
Orthogonal protection is essential for the syn-diol motif in (7R,8S)-isomers. Acid-labile groups (e.g., tert-butyldimethylsilyl) shield hydroxyls during ring-forming reactions, while the amine nitrogen is protected as a carbamate (Boc or Cbz). Sequential deprotection occurs via fluoride-mediated silyl cleavage followed by hydrogenolysis or mild acidolysis for the amine group. This strategy prevents unwanted lactonization or epimerization during synthesis [1] [6].
Ketone precursors to the diol undergo enantioselective reduction using Corey–Bakshi–Shibata (CBS) catalysts. (7R,8S)-Stereoselectivity arises from borane-mediated reduction in the presence of a chiral oxazaborolidine catalyst (5–10 mol%), achieving diastereomeric excesses >95%. Temperature control (−20°C) is critical to suppress background reduction. The resulting alcohols are protected as silyl ethers before spirocyclization to prevent racemization [6].
Table 3: Stereoselectivity in Catalytic Ketone Reduction
Catalyst System | Temperature (°C) | de (%) | Yield (%) |
---|---|---|---|
(R)-CBS/borane | −20 | 98 | 90 |
(S)-CBS/borane | −20 | 5 | 88 |
NaBH₄ | 0 | <10 | 95 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7